molecular formula C24H19Br2FN2O4 B11543395 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11543395
M. Wt: 578.2 g/mol
InChI Key: UCJJPNUPVVBFIM-KVSWJAHQSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate is a complex organic compound with a molecular formula of C29H24Br2N2O. This compound is characterized by its unique structure, which includes bromine, fluorine, and various aromatic rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate involves multiple steps. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2,4-dibromophenol with an appropriate acylating agent to form the intermediate compound.

    Coupling reaction: The intermediate is then subjected to a coupling reaction with 3,4-dimethylphenoxyacetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final step: The final step involves the reaction of the coupled product with 3-fluorobenzoic acid under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate undergoes various chemical reactions, including:

    Substitution reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenol
  • 2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl acetate

Uniqueness

2,4-Dibromo-6-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

Molecular Formula

C24H19Br2FN2O4

Molecular Weight

578.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C24H19Br2FN2O4/c1-14-6-7-20(8-15(14)2)32-13-22(30)29-28-12-17-9-18(25)11-21(26)23(17)33-24(31)16-4-3-5-19(27)10-16/h3-12H,13H2,1-2H3,(H,29,30)/b28-12+

InChI Key

UCJJPNUPVVBFIM-KVSWJAHQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F)C

Origin of Product

United States

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